N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide
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Overview
Description
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide is a complex organic compound that features a combination of furan, pyrazole, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.
Coupling with naphthalene-1-carboxylic acid: The final step involves coupling the pyrazole-furan intermediate with naphthalene-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) on the pyrazole ring can be reduced to an amine.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling cascades.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide: Similar structure but with a different position of the furan ring.
N-{2-[4-(thiophene-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-20(19-7-3-5-15-4-1-2-6-18(15)19)21-9-10-23-13-17(12-22-23)16-8-11-25-14-16/h1-8,11-14H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLDRIFAUBWGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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